5-{[4-(Tert-butyl)benzyl]thio}-2,4-dimethylpyrimidine
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Overview
Description
5-{[4-(Tert-butyl)benzyl]thio}-2,4-dimethylpyrimidine is an organic compound with a complex structure that includes a pyrimidine ring substituted with a tert-butylbenzylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(Tert-butyl)benzyl]thio}-2,4-dimethylpyrimidine typically involves the reaction of 2,4-dimethylpyrimidine with 4-(tert-butyl)benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-{[4-(Tert-butyl)benzyl]thio}-2,4-dimethylpyrimidine can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding thiol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydride, potassium carbonate, dimethylformamide (DMF), tetrahydrofuran (THF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-{[4-(Tert-butyl)benzyl]thio}-2,4-dimethylpyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 5-{[4-(Tert-butyl)benzyl]thio}-2,4-dimethylpyrimidine is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. The thioether group may play a role in binding to proteins or enzymes, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
4-(Tert-butyl)benzyl chloride: Used as a starting material in the synthesis of 5-{[4-(Tert-butyl)benzyl]thio}-2,4-dimethylpyrimidine.
4-(Tert-butyl)benzyl alcohol: Another related compound with similar structural features.
Uniqueness
This compound is unique due to the presence of both a pyrimidine ring and a tert-butylbenzylthio group. This combination of functional groups imparts distinct chemical properties and potential biological activities that are not observed in simpler related compounds .
Properties
IUPAC Name |
5-[(4-tert-butylphenyl)methylsulfanyl]-2,4-dimethylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2S/c1-12-16(10-18-13(2)19-12)20-11-14-6-8-15(9-7-14)17(3,4)5/h6-10H,11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXQOKHQUAQWJCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1SCC2=CC=C(C=C2)C(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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